molecular formula C11H8BrClN2 B13140210 4-(Bromomethyl)-6-chloro-3,4'-bipyridine

4-(Bromomethyl)-6-chloro-3,4'-bipyridine

Cat. No.: B13140210
M. Wt: 283.55 g/mol
InChI Key: QHBVAVUYBGYSQD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone or dichloromethane. The reaction is often carried out under controlled temperature conditions with constant stirring to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the chloro group can yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Scientific Research Applications

4-(Bromomethyl)-6-chloro-3,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and chloro groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of coordination compounds and materials with tailored properties.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2

InChI Key

QHBVAVUYBGYSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CBr)Cl

Origin of Product

United States

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